molecular formula C8H3Cl3O2 B8610945 4-Chlorobenzene-1,2-dicarbonyl dichloride CAS No. 62366-66-9

4-Chlorobenzene-1,2-dicarbonyl dichloride

Cat. No. B8610945
M. Wt: 237.5 g/mol
InChI Key: RNOVZBXRHVJOCI-UHFFFAOYSA-N
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Patent
US05049682

Procedure details

In a conventional acidic hydrolysis, the 4-chlorophthaloyl chloride or 4-chlorophthalonitrile of Examples 7 or 8 is hydrolyzed to 4-chlorophthalic acid which, upon dehydration at over 180°-200° C., will afford a high yield of 4-chlorophthalic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C(Cl)=O)C(=CC=1)C(Cl)=O.ClC1C=C(C#N)C(=CC=1)C#N.[Cl:25][C:26]1[CH:27]=[C:28]([C:35]([OH:37])=[O:36])[C:29](=[CH:33][CH:34]=1)[C:30]([OH:32])=O>>[Cl:25][C:26]1[CH:27]=[C:28]2[C:35](=[O:36])[O:37][C:30](=[O:32])[C:29]2=[CH:33][CH:34]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)Cl)=CC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C#N)=CC1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a conventional acidic hydrolysis

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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